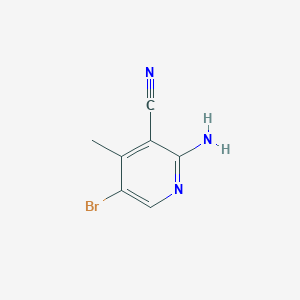
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
説明
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 2-Amino-5-bromo-4-methylnicotinonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its targets would require further experimental studies.
Result of Action
The molecular and cellular effects of 2-Amino-5-bromo-4-methylnicotinonitrile’s action are currently unknown . Further experimental studies would be needed to describe these effects.
生物活性
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a bromine atom, and a cyano group, which contribute to its reactivity and biological interactions. Research has indicated that this compound may exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 216.06 g/mol |
| CAS Number | 180994-87-0 |
| Structural Features | Amino group (-NH), Bromine (Br), Cyano (-C≡N) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 22.9 µM against different bacterial strains, indicating moderate to strong antibacterial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Observations indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing further division of cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including this compound, demonstrated notable antibacterial activity against E. coli and Staphylococcus aureus. The compound showed a significant reduction in bacterial growth at concentrations as low as 0.0195 mg/mL .
Study 2: Cytotoxicity Assay
In a cytotoxicity assay against HeLa cells (cervical cancer cell line), the compound exhibited IC50 values indicating effective inhibition of cell growth. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .
Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 4.69 - 22.9 µM against bacteria | |
| Anticancer | Induces apoptosis; IC50 values in µM range | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways.
- Receptor Binding : It has been suggested that the compound could interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
特性
IUPAC Name |
2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSKAISFGNZSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462293 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180994-87-0 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














